Cas no 85013-02-1 (Quinquenoside R1)

Quinquenoside R1 structure
Nome del prodotto:Quinquenoside R1
Quinquenoside R1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3beta,12beta)-20-[(6-O-beta-glucopyranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside
- 6''-O-acetylginsenoside Rb1
- ginsenoside m-Rb1
- quinquenoside R1
- Quinquenoside-R1
- (3β,12β)-20-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside (ACI)
- 85013-02-1
- DTXSID801316745
- beta-D-Glucopyranoside, (3beta,12beta)-20-[(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)-
- CS-0928518
- (6-(4,5-dihydroxy-6-(hydroxymethyl)-2-((12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methyl-2-(3,4,5-trihydroxy-6-((3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxymethyl)oxan-2-yl)oxyhept-5-en-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-yl)oxy)oxan-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl)methyl acetate
- HY-N12533
- [6-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
- Quinquenoside R1
-
- Inchi: 1S/C56H94O24/c1-24(2)11-10-15-56(9,80-50-46(71)42(67)39(64)31(77-50)23-73-48-44(69)40(65)36(61)28(20-57)74-48)26-12-17-55(8)35(26)27(60)19-33-53(6)16-14-34(52(4,5)32(53)13-18-54(33,55)7)78-51-47(43(68)37(62)29(21-58)75-51)79-49-45(70)41(66)38(63)30(76-49)22-72-25(3)59/h11,26-51,57-58,60-71H,10,12-23H2,1-9H3/t26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,53-,54+,55+,56-/m0/s1
- Chiave InChI: SNHCPECPLQRJNL-GWNBYJSOSA-N
- Sorrisi: C[C@@]12CC[C@H]3C([C@H](CC[C@]3(C)[C@H]1C[C@@H](O)[C@@H]1[C@H](CC[C@@]21C)[C@](C)(CC/C=C(\C)/C)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)O1)O[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](COC(=O)C)O1)(C)C
Proprietà calcolate
- Massa esatta: 1150.61350386g/mol
- Massa monoisotopica: 1150.61350386g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 14
- Conta accettatore di obbligazioni idrogeno: 24
- Conta atomi pesanti: 80
- Conta legami ruotabili: 18
- Complessità: 2120
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 30
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 383Ų
Quinquenoside R1 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP2181-5mg |
Quinquenoside R1 |
85013-02-1 | 98% | 5mg |
$690 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP2181-5mg |
Quinquenoside R1 |
85013-02-1 | 98% | 5mg |
$690 | 2023-09-19 |
Quinquenoside R1 Letteratura correlata
-
Hongping Wang,Chang Chen,Yan Liu,Xiaowei Yang,Hongbin Xiao RSC Adv. 2015 5 80583
-
Hongping Wang,Qiong Yin,ZiJian Wang,Ping Peng,Chunlan Fan,Run Zhang,Chen Zhao,Zhaozhou Lin RSC Adv. 2022 12 33340
85013-02-1 (Quinquenoside R1) Prodotti correlati
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
